REACTION_SMILES
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[CH2:2]([CH2:3][CH2:4][CH3:5])[C:6]1([N:16]([CH3:17])[CH3:18])[CH2:7][CH2:8][C:9]2([O:10][CH2:13][CH2:12][O:11]2)[CH2:14][CH2:15]1.[ClH:19].[ClH:1].[OH2:20]>>[CH2:2]([CH2:3][CH2:4][CH3:5])[C:6]1([N:16]([CH3:17])[CH3:18])[CH2:7][CH2:8][C:9](=[O:10])[CH2:14][CH2:15]1
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Name
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CCCCC1(N(C)C)CCC2(CC1)OCCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC1(N(C)C)CCC2(CC1)OCCO2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Type
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product
|
Smiles
|
CCCCC1(N(C)C)CCC(=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |